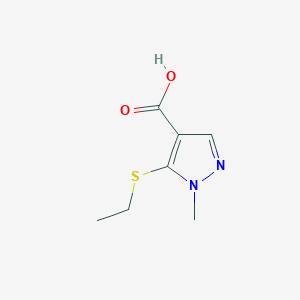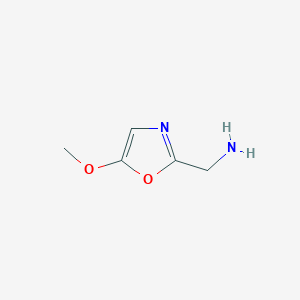
Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate (TBAPC) is a novel organic compound with a wide range of applications in scientific research. TBAPC has been used for a variety of purposes, including enzyme inhibition, protein modification, and drug delivery. TBAPC is a derivative of piperidine, a six-membered heterocycle, and contains an aminopyridazin-3-yl group. TBAPC is a highly versatile compound, allowing for a wide range of modifications and applications.
Mécanisme D'action
Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate is an inhibitor of enzymes, and its mechanism of action is believed to involve the formation of a covalent bond between the compound and the enzyme. The covalent bond is formed when the aminopyridazin-3-yl group of Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate reacts with the active site of the enzyme. This reaction blocks the enzyme’s active site, preventing it from catalyzing its reaction.
Biochemical and Physiological Effects
Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. In cell culture studies, Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes. Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate has also been shown to have anti-inflammatory and analgesic effects, and has been used in the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate is its versatility, as it can be used for a variety of purposes in scientific research. Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate is also relatively easy to synthesize, and can be synthesized in a variety of ways. The main limitation of Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate is its relatively short half-life, which means that it must be used quickly after synthesis.
Orientations Futures
Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate has a wide range of potential applications in scientific research and drug development. In the future, Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate could be used to study the structure and function of enzymes, as well as to modify proteins and other macromolecules. Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate could also be used in drug delivery systems, allowing for the controlled release of drugs or other compounds. Additionally, Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate could be used to develop new drugs, as it has been shown to have anti-inflammatory and analgesic effects. Finally, Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate could be used in the development of new synthetic methods and reactions, as it is a highly versatile compound.
Méthodes De Synthèse
Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate can be synthesized by a variety of methods, including microwave-assisted synthesis, solid-phase synthesis, and enzymatic synthesis. The most common method of synthesis is the microwave-assisted synthesis, which involves the reaction of tert-butyl 4-chloropiperidine-1-carboxylate with 6-aminopyridazin-3-yl chloride in the presence of a base. The reaction is typically carried out in a microwave oven, and a variety of solvents can be used, including dichloromethane, toluene, and dimethylformamide.
Applications De Recherche Scientifique
Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate has been used in a variety of scientific research applications. It has been used as a tool for enzyme inhibition, protein modification, and drug delivery. Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate has been used to study the structure and function of enzymes, as well as to modify proteins and other macromolecules. Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate has also been used in drug delivery systems, allowing for the controlled release of drugs or other compounds.
Propriétés
IUPAC Name |
tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-10(7-9-18)11-4-5-12(15)17-16-11/h4-5,10H,6-9H2,1-3H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVLKZHAGVQJCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate | |
CAS RN |
1426921-48-3 |
Source


|
| Record name | tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3',4'-dihydro-1'H-spiro[1,3-dioxolane-2,2'-naphthalene]-7'-amine](/img/structure/B6618618.png)

![tert-butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate](/img/structure/B6618628.png)






![ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B6618693.png)

